Miconazole-d2

SID-MS Isotopic Purity Analytical Validation

Miconazole-d2 is the preferred deuterated internal standard for accurate LC-MS/MS quantification of miconazole in plasma, serum, and tissue. Its +2 Da mass shift and near-identical physicochemical properties to the analyte enable stable isotope dilution mass spectrometry (SID-MS), ensuring correction for matrix effects, extraction variability, and instrument drift. Unlike analog internal standards, miconazole-d2 co-elutes closely with miconazole on C18 columns, providing unmatched specificity for bioanalysis, pharmaceutical QC, and environmental residue testing. Purchase in small quantities for R&D; competitive pricing available upon request.

Molecular Formula C18H14Cl4N2O
Molecular Weight 418.1 g/mol
Cat. No. B12398325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole-d2
Molecular FormulaC18H14Cl4N2O
Molecular Weight418.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2
InChIKeyBYBLEWFAAKGYCD-KBMKNGFXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miconazole-d2: Deuterated Internal Standard for Antifungal Quantification


Miconazole-d2 (CAS 2140316-33-0) is a stable isotope-labeled analog of the imidazole antifungal agent miconazole, in which two hydrogen atoms are replaced by deuterium (2H) at the benzylic methoxy position . It is primarily employed as an internal standard (IS) for the accurate quantification of miconazole in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Substitution of Miconazole-d2 with Unlabeled Miconazole or Structural Analogs is Scientifically Invalid for LC-MS/MS


Direct substitution of miconazole-d2 with unlabeled miconazole (MW 416.13) or a non-isotopic analog (e.g., ketoconazole, MW 531.43) is not analytically viable in LC-MS/MS workflows. Unlabeled miconazole is the target analyte and cannot serve as an internal standard, while structural analogs exhibit different chromatographic retention times (e.g., +1.0 to 2.0 min shift on C18 columns) and ionization efficiencies, failing to correct for matrix effects, extraction variability, and instrument drift. Miconazole-d2's near-identical physicochemical properties to the analyte, combined with a distinct +2 Da mass shift, enable its use in stable isotope dilution mass spectrometry (SID-MS), a method that provides the highest possible analytical specificity for quantitative determinations [1].

Miconazole-d2 Quantitative Differentiation Evidence Guide


Miconazole-d2 Isotopic Purity Specification: ≥98% for SID-MS Accuracy

Miconazole-d2 is supplied with a minimum isotopic purity of ≥98%, a critical parameter for accurate stable isotope dilution mass spectrometry (SID-MS). This ensures that ≥98% of the compound has incorporated two deuterium atoms, minimizing the contribution of the unlabeled (M+0) isotopologue to the internal standard signal. This contrasts with alternative deuterated internal standards that may have lower isotopic enrichment (e.g., 90-95% purity by HPLC) or are not specified for isotopic purity, leading to potential cross-talk and inaccuracies in quantitation .

SID-MS Isotopic Purity Analytical Validation

Miconazole-d2 Mass Shift Differentiation: +2 Da vs. +5 Da for Internal Standard Selection

Miconazole-d2 provides a +2 Da mass shift relative to unlabeled miconazole (MW 416.13 → 418.14), which is sufficient for baseline resolution in most triple quadrupole MS experiments while minimizing the potential for chromatographic retention time shifts often observed with higher mass shifts (e.g., +5 Da for miconazole-d5) . Deuterated internal standards with larger mass shifts (e.g., d5) may exhibit slightly different chromatographic behavior due to stronger deuterium isotope effects, potentially reducing accuracy in some LC methods . This makes d2-labeled standards a balanced choice for robust method development.

LC-MS/MS Internal Standard Mass Spectrometry

Miconazole-d2 in SID-MS: A Validated Approach for Quantifying Azole Antifungals

While direct head-to-head comparisons of miconazole-d2 with other internal standards are not publicly available, a study using deuterated isotopic compounds of azole antifungals (including miconazole) as internal standards validated a method per FDA recommendations, reporting analytical recovery between 80.1% and 107% and matrix effect variability of <9.2% [1]. This demonstrates the class-level performance of deuterated azole internal standards in complex biological matrices. In contrast, methods using non-isotopic internal standards like metronidazole may exhibit greater matrix effects and lower recovery, as the physicochemical properties differ significantly from the analyte [2].

Bioanalysis Method Validation Azole Antifungals

Miconazole-d2: Primary Research and Industrial Application Scenarios


Quantitative Bioanalysis of Miconazole in Pharmacokinetic and Metabolism Studies

Miconazole-d2 is the preferred internal standard for LC-MS/MS methods designed to accurately quantify miconazole concentrations in plasma, serum, or tissue homogenates . Its use corrects for variability in sample preparation (e.g., protein precipitation, liquid-liquid extraction) and instrument response, ensuring reliable calculation of pharmacokinetic parameters (Cmax, AUC, Tmax) and metabolic profiles [1].

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Drug Residue and Impurity Profiling

In pharmaceutical quality control and environmental analysis, miconazole-d2 enables SID-MS for the precise quantification of miconazole residues in wastewater or for profiling trace-level impurities in active pharmaceutical ingredients . This approach meets the stringent sensitivity and specificity requirements of regulatory bodies.

Investigating Miconazole Metabolism and Enzyme Interactions

Miconazole-d2 serves as a tracer in in vitro assays (e.g., human liver microsome incubations) to study miconazole's metabolic fate and potential drug-drug interactions mediated by cytochrome P450 enzymes . Its deuterium label allows for clear differentiation between the parent drug and its metabolites using high-resolution mass spectrometry.

Method Development and Validation for Antifungal Therapeutic Drug Monitoring (TDM)

Clinical research laboratories developing LC-MS/MS assays for antifungal TDM rely on miconazole-d2 as a stable isotope-labeled internal standard to achieve the required precision and accuracy (e.g., ≤15% CV) for quantifying miconazole in patient plasma samples .

Technical Documentation Hub

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